6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is known for its stability and versatility in chemical reactions, making it a valuable candidate for research in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzylpiperazine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate: Shares a similar piperazine moiety but differs in the core structure.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring but has a benzothiazole core.
Uniqueness
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts stability and versatility. This makes it distinct from other compounds with similar functional groups but different core structures .
Properties
Molecular Formula |
C23H29N7 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7/c1-17-8-9-20(14-18(17)2)25-23-27-21(26-22(24)28-23)16-30-12-10-29(11-13-30)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H3,24,25,26,27,28) |
InChI Key |
ILSCQEPNRLBREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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